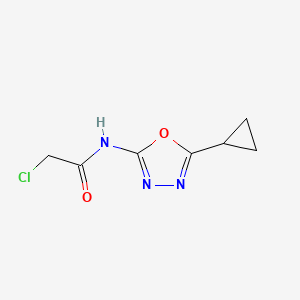![molecular formula C10H7N3O3S B1414955 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082121-37-6](/img/structure/B1414955.png)
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. PTCA is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxylic acid group.
Mechanism Of Action
The exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is thought to involve multiple targets and pathways. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit various enzymes and signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also modulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid may interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid research, including the development of more potent and selective 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid analogs, the investigation of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's pharmacokinetics and pharmacodynamics, and the exploration of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid and to identify its molecular targets and pathways.
Scientific Research Applications
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNQDQKVYSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)


![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)


![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)






![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)